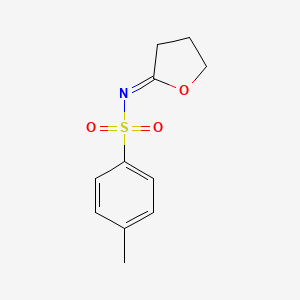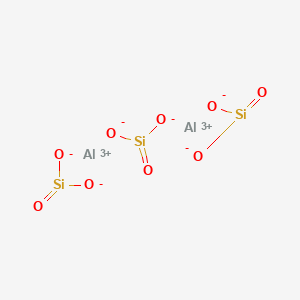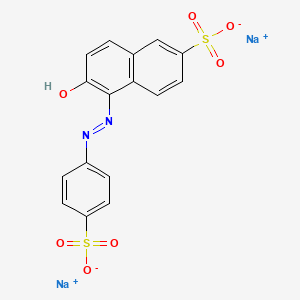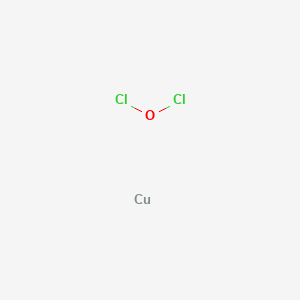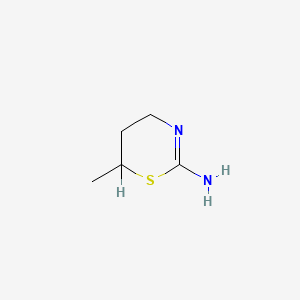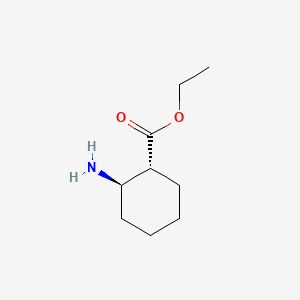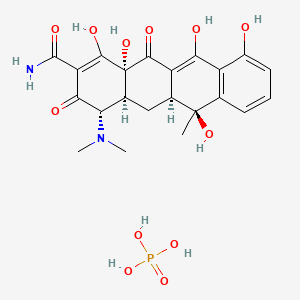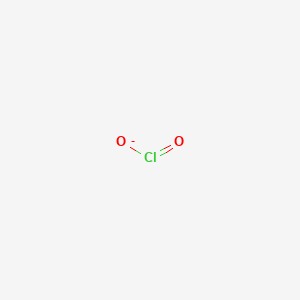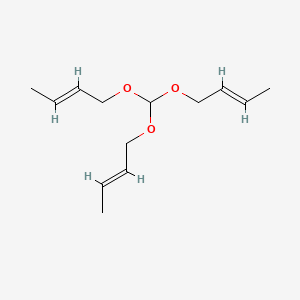
Tricrotyl orthoformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl orthoformate is the simplest orthoester in organic chemistry, also known as trimethoxymethane, 2-methoxyacetaldehyde dimethyl acetal, methoxymethylal, and methyl orthoformate . It’s a colorless liquid used in organic synthesis for the formation of methyl ethers .
Synthesis Analysis
Trimethyl orthoformate can be prepared on an industrial scale by the methanolysis of hydrogen cyanide . It can also be synthesized via the nucleophilic substitution reaction of chloroform with alkoxides .
Molecular Structure Analysis
The molecular formula of Trimethyl orthoformate is HC(OCH3)3 .
Chemical Reactions Analysis
Trimethyl orthoformate is a reagent used in organic synthesis for the formation of methyl ethers . The product of the reaction of an aldehyde with trimethyl orthoformate is an acetal . It’s also used in one-pot reactions with amines as valuable and efficient reagents for carrying out two-, three- or four-component organic reactions .
Physical And Chemical Properties Analysis
Trimethyl orthoformate has a vapor density of 3.67 (vs air), a vapor pressure of 23.5 mmHg (at 20 °C), a refractive index n20/D 1.379 (lit.), a boiling point of 101-102 °C (lit.), and a density of 0.97 g/mL at 25 °C (lit.) .
Mechanism of Action
Safety and Hazards
Future Directions
Orthoesters have many applications in several branches of science, such as polymers, liquid-crystalline compounds, biochemistry, medicine, medicinal organic chemistry, inorganic chemistry, organometallic chemistry, dynamic covalent chemistry, supramolecular chemistry, and crystal structure analysis .
properties
IUPAC Name |
(E)-1-[bis[(E)-but-2-enoxy]methoxy]but-2-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O3/c1-4-7-10-14-13(15-11-8-5-2)16-12-9-6-3/h4-9,13H,10-12H2,1-3H3/b7-4+,8-5+,9-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQIJZJDZVTVCJ-OTWDQPKHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCOC(OCC=CC)OCC=CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/COC(OC/C=C/C)OC/C=C/C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tricrotyl orthoformate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3S,5S,8R,9S,10S,13S,14S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1143375.png)
